molecular formula C11H13ClO B019834 5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 100126-67-8

5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B019834
M. Wt: 196.67 g/mol
InChI Key: RUPWBOVKLRQAGJ-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound . It is similar to 1,2,3,4-tetrahydro-5-methyl-naphthalene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene is similar to that of 1,2,3,4-tetrahydroisoquinoline . The InChI code for this compound is 1S/C10H12ClNO/c1-13-10-3-2-9 (11)7-4-5-12-6-8 (7)10/h2-3,12H,4-6H2,1H3 .

properties

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWBOVKLRQAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577232
Record name 5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene

CAS RN

100126-67-8
Record name 5-Chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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